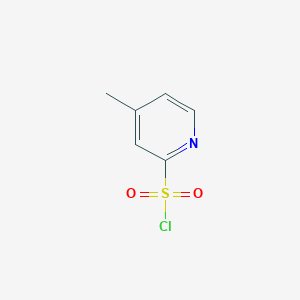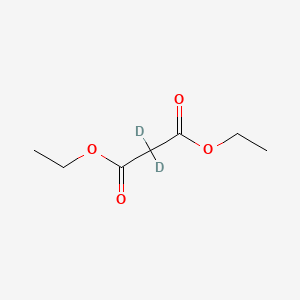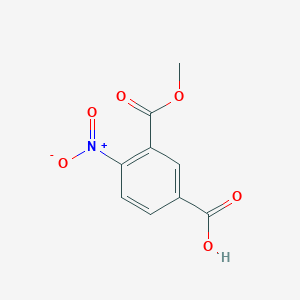
Chlorure de 4-méthylpyridine-2-sulfonyle
Vue d'ensemble
Description
4-Methyl-pyridine-2-sulfonyl chloride is a chemical compound with the molecular weight of 191.64 . It is also known as 4-methyl-2-pyridinesulfonyl chloride .
Molecular Structure Analysis
The IUPAC name for 4-Methyl-pyridine-2-sulfonyl chloride is 4-methyl-2-pyridinesulfonyl chloride . The InChI code for this compound is 1S/C6H6ClNO2S/c1-5-2-3-8-6(4-5)11(7,9)10/h2-4H,1H3 .
Physical And Chemical Properties Analysis
4-Methyl-pyridine-2-sulfonyl chloride is a solid compound . Its molecular weight is 191.64 .
Applications De Recherche Scientifique
Analyse des biomarqueurs en recherche sur le cancer
Le chlorure de 4-méthylpyridine-2-sulfonyle est utilisé dans la quantification des métabolites des œstrogènes, qui servent de biomarqueurs cruciaux pour évaluer les risques de cancer et les maladies métaboliques. Le composé aide à la mesure sensible et précise de ces métabolites, en particulier leurs formes non conjuguées chez l'homme .
Synthèse de dérivés de pyridinesulfonyle
En synthèse chimique, le this compound est utilisé pour la préparation de dérivés de pyridinesulfonyle. Ces dérivés ont diverses applications, notamment comme intermédiaires dans les produits pharmaceutiques et les produits agrochimiques .
Recherche en protéomique
Ce composé est un produit de spécialité utilisé dans la recherche en protéomique. La protéomique implique l'étude à grande échelle des protéines, en particulier leurs structures et leurs fonctions .
Préparation de catalyseur
Le this compound est impliqué dans la préparation de nanocatalyseurs récupérables magnétiquement utilisés dans les réactions chimiques en raison de leur surface élevée, de leur préparation simple et de leurs avantages de modification .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 4-Methyl-pyridine-2-sulfonyl chloride is the aromatic nucleus of organic compounds . This compound acts as an electrophile, a species that seeks electrons and forms bonds with nucleophiles, which are electron-rich species .
Mode of Action
4-Methyl-pyridine-2-sulfonyl chloride interacts with its targets through a process known as electrophilic aromatic substitution . In this process, the 4-Methyl-pyridine-2-sulfonyl chloride molecule forms a bond with the aromatic nucleus, resulting in the formation of a corresponding sulfonyl chloride .
Biochemical Pathways
The interaction of 4-Methyl-pyridine-2-sulfonyl chloride with the aromatic nucleus can lead to various biochemical pathways. One such pathway is the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance .
Pharmacokinetics
The compound’s molecular weight of 19164 suggests that it may have favorable absorption and distribution characteristics.
Result of Action
The result of the action of 4-Methyl-pyridine-2-sulfonyl chloride is the formation of a new compound with a sulfonyl chloride group . This group is highly reactive and can participate in further chemical reactions, leading to the synthesis of a wide range of organic compounds .
Action Environment
The action of 4-Methyl-pyridine-2-sulfonyl chloride can be influenced by various environmental factors. For instance, the compound is stored at -20°C to maintain its stability . Furthermore, the Suzuki–Miyaura cross-coupling reaction, in which this compound can participate, is known to be environmentally benign .
Propriétés
IUPAC Name |
4-methylpyridine-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c1-5-2-3-8-6(4-5)11(7,9)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQOZBGOBMKGRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30485442 | |
| Record name | 4-Methyl-pyridine-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30485442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
341008-95-5 | |
| Record name | 4-Methyl-pyridine-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30485442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















